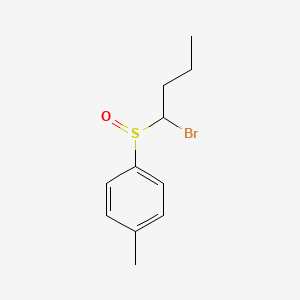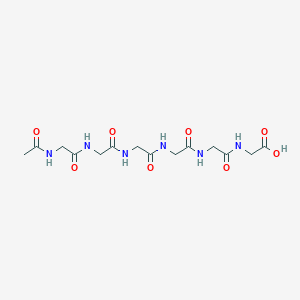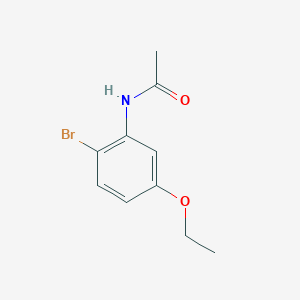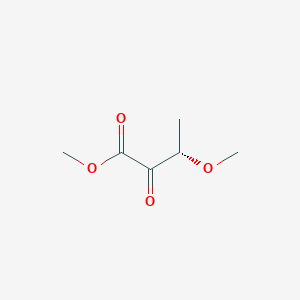
Methyl (3S)-3-methoxy-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-methoxy-2-oxobutanoate is an organic compound with the molecular formula C6H10O4. It is a derivative of butanoic acid and is characterized by the presence of a methoxy group and a keto group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-methoxy-2-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-methoxy-2-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-methoxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl (3S)-3-methoxy-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl (3S)-3-methoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The presence of the methoxy and keto groups allows it to undergo specific chemical transformations, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-(+)-3-hydroxybutyrate: Another ester derivative of butanoic acid, used in organic synthesis.
3-Methyl-2-oxobutanoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
Methyl (3S)-3-methoxy-2-oxobutanoate is unique due to its specific stereochemistry and the presence of both methoxy and keto groups. This combination of features gives it distinct reactivity and makes it valuable in various chemical and biochemical applications.
Properties
CAS No. |
188906-12-9 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl (3S)-3-methoxy-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-4(9-2)5(7)6(8)10-3/h4H,1-3H3/t4-/m0/s1 |
InChI Key |
IJKBIGRZRUXPKU-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C(=O)OC)OC |
Canonical SMILES |
CC(C(=O)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


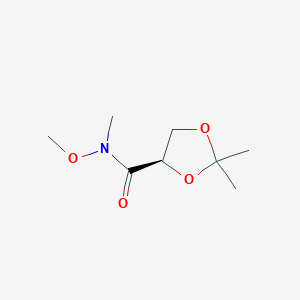
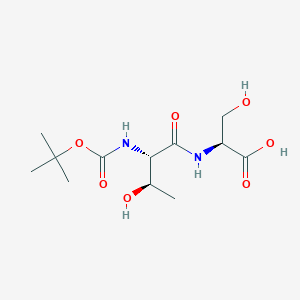
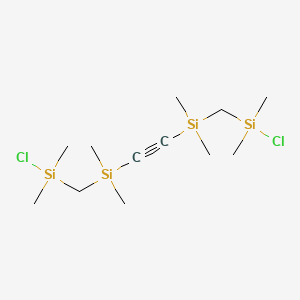
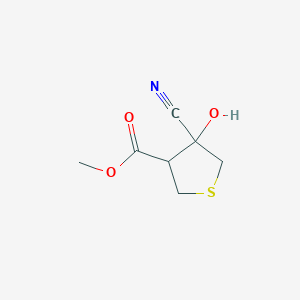
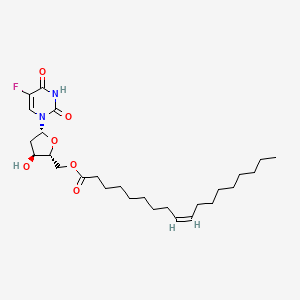
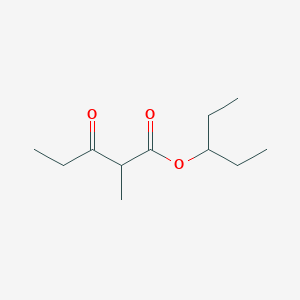
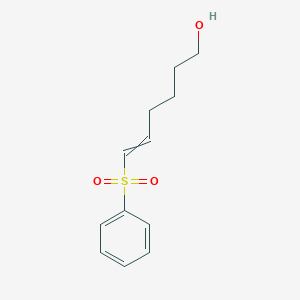
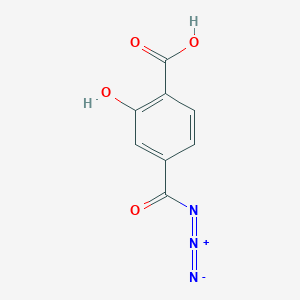
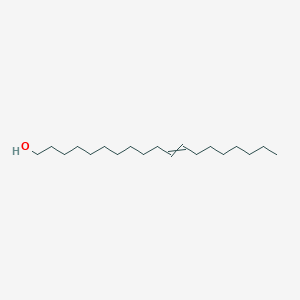
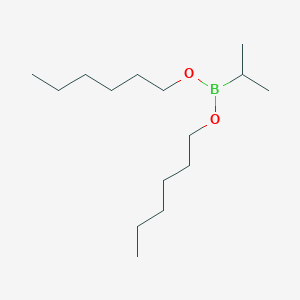
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
